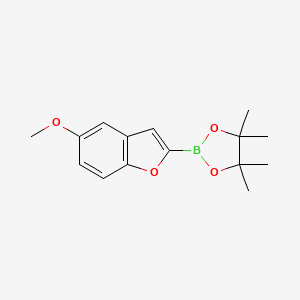

5-Methoxybenzofuran-2-boronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxybenzofuran-2-boronic acid pinacol ester is a boronic acid derivative that has been widely used in scientific research due to its unique chemical properties. It is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform. This compound is commonly used in the synthesis of various organic compounds, and it has shown great potential in the development of new drugs and materials.

Scientific Research Applications

Suzuki Coupling Reaction

5-Methoxybenzofuran-2-boronic acid pinacol ester, a type of pinacolboronate ester, is primarily utilized in the Suzuki coupling reaction. This reaction is instrumental in connecting organic building blocks for synthesizing complex molecules. An example includes the use of 2-aminopyrimidine-5-pinacolboronate ester, which is challenging to analyze due to its quick hydrolysis to the corresponding boronic acid, which is nonvolatile and poorly soluble in organic solvents. To stabilize these compounds for analysis, non-aqueous and aprotic diluents, along with reversed-phase separation using highly basic mobile phases, are employed (Zhong et al., 2012).

Synthesis of Specific Compounds

6-Cyanobenzo[b]furan-2-boronic acid pinacol ester, similar in structure to this compound, acts as a two-point scaffold for constructing specific compounds or compound libraries with benzofuran cores. Its synthesis involves strategies like per-iodination/de-iodination coupled with Sonogashira alkynylation and Cu-catalyzed heteroannulation (Williams et al., 2013).

Stereoselective Synthesis

Boronic acids and esters, including pinacol esters, are used in stereoselective synthesis processes. For example, transforming polyenyl-1-boronic acids with hindered pinacol esters into corresponding Z- or E-iodides involves specific reactions with sodium methoxide and monochloroiodide (Stewart & Whiting, 1995).

Pharmaceutical and Biological Importance

Benzothiazole derivatives, including those synthesized via Suzuki cross coupling reactions using aryl boronic acids and esters, are significant in pharmaceutical and biological fields. For instance, 2-amino-6-arylbenzothiazoles synthesized using these methods have shown potent urease enzyme inhibition and nitric oxide scavenging activities (Gull et al., 2013).

Improved Synthesis Techniques

Improvements in the synthesis of boronic acid pinacol esters, like 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, through the isolation of the corresponding lithium hydroxy ate complex, highlight advancements in this field. These improvements include high yield and bench stability, facilitating their direct use in Suzuki couplings (Mullens, 2009).

Properties

IUPAC Name |

2-(5-methoxy-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)13-9-10-8-11(17-5)6-7-12(10)18-13/h6-9H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOXOTKDJSAOSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(5-Chlorothiophen-2-yl)ethoxy]acetic acid](/img/structure/B2630780.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2630786.png)

![N-(2-ethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2630792.png)

![N-(4-methylbenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2630794.png)

![1-(2,5-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2630797.png)

![(E)-N-(2-bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2630799.png)

![N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide](/img/structure/B2630802.png)